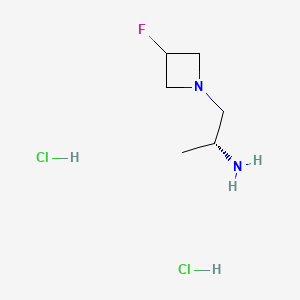
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a fluorinated azetidine ring, which is known for its stability and reactivity, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents under controlled conditions.
Amination: The propan-2-amine group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
化学反应分析
Types of Reactions
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity.
3-allylazetidin-2-one: Another compound with similar structural features.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits significant biological activity.
Uniqueness
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
生物活性
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is a synthetic organic compound notable for its unique azetidine structure, which includes a fluorine atom at the 3-position of the azetidine ring. This compound is primarily studied for its potential therapeutic applications, particularly in relation to neurotransmitter systems and other biological targets.
The compound can be described by the following chemical properties:
- Molecular Formula: C₅H₈Cl₂FN
- Molecular Weight: 174.03 g/mol
- IUPAC Name: this compound
The biological activity of this compound is hypothesized to involve interaction with specific neurotransmitter receptors, potentially modulating their activity. Computational models suggest that the compound may exhibit significant binding affinity for various receptor types, which could lead to therapeutic effects.
Biological Activity and Therapeutic Potential
Research has indicated that this compound may have several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptor sites.
- Antidepressant Effects : Similar compounds with azetidine structures have shown promise in treating depression, suggesting that this compound could have similar effects.
- Potential Antimicrobial Activity : The structural features of this compound may also confer antimicrobial properties, although empirical data is still needed to substantiate these claims.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-N-(3-fluorophenyl)propanamide | Contains a fluorophenyl group | Potential anti-inflammatory properties |
| 1-(4-fluorophenyl)propan-2-amine | Similar amine structure | Antidepressant effects |
| 3-fluoropropanamide | Lacks azetidine structure | Antimicrobial activity |
This table illustrates how variations in structure can lead to different biological activities, highlighting the unique potential of this compound.
Example Study:
A study conducted on related azetidine compounds demonstrated significant antidepressant-like effects in animal models. These findings provide a basis for further investigation into the therapeutic applications of this compound.
属性
分子式 |
C6H15Cl2FN2 |
|---|---|
分子量 |
205.10 g/mol |
IUPAC 名称 |
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-5(8)2-9-3-6(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-;;/m1../s1 |
InChI 键 |
AAKUNVMEEIRMLN-ZJIMSODOSA-N |
手性 SMILES |
C[C@H](CN1CC(C1)F)N.Cl.Cl |
规范 SMILES |
CC(CN1CC(C1)F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















